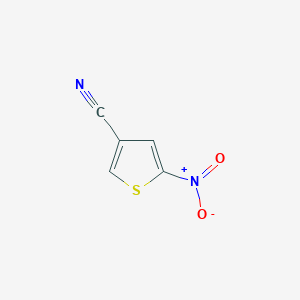

4-Nitrothiophene-2-carbonitrile

説明

4-Nitrothiophene-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as nitrothiophenes. It has a CAS Number of 42137-24-6 and a molecular weight of 155.16 .

Synthesis Analysis

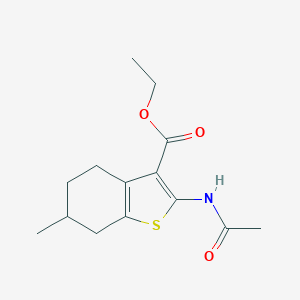

The synthesis of thiophene derivatives, such as 4-Nitrothiophene-2-carbonitrile, often involves heterocyclization of various substrates . One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of 4-Nitrothiophene-2-carbonitrile is C5H2N2O2S . The InChI key is GXABDNAYUIKCPQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Nitrothiophene-2-carbonitrile is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

Application 1: Biologically Active Compounds

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : Thiophene-based analogs, including 4-Nitrothiophene-2-carbonitrile, are being studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates . Specific methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

- Results or Outcomes : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Application 2: Improving Performance of Lithium-Ion Batteries

- Scientific Field : Material Science .

- Summary of the Application : Thiophene-2-carbonitrile, a derivative of 4-Nitrothiophene-2-carbonitrile, is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells .

- Methods of Application : The effects of thiophene-2-carbonitrile on the electrode interface and cycling performance of Li/LNMO cells are studied by electrochemical methods such as charge–discharge measurements, cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and other characterization methods .

- Results or Outcomes : The addition of thiophene-2-carbonitrile can significantly improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4. The Li|1.0 M LiPF6-EC/EMC/DMC (1:1:1, v/v/v) |LNMO cell with 0.1 wt% thiophene-2-carbonitrile shows a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .

Application 3: Corrosion Inhibitors

- Scientific Field : Industrial Chemistry .

- Summary of the Application : Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can protect metals from corrosion, which is a major issue in industries such as oil and gas, water treatment, and manufacturing .

- Methods of Application : The thiophene derivative is typically added to the corrosive medium, where it forms a protective layer on the metal surface, preventing the corrosive substance from reacting with the metal .

- Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can significantly extend the lifespan of industrial equipment and infrastructure, reducing maintenance costs and downtime .

Application 4: Organic Semiconductors

- Scientific Field : Material Science .

- Summary of the Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Methods of Application : Thiophene derivatives are incorporated into the molecular structure of the semiconductor material. The resulting organic semiconductors can be processed at low temperatures and can be used to create flexible electronic devices .

- Results or Outcomes : The development of organic semiconductors based on thiophene derivatives has opened up new possibilities in the field of electronics, leading to the creation of flexible, lightweight, and cost-effective electronic devices .

Safety And Hazards

4-Nitrothiophene-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to wear protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, ensure adequate ventilation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

特性

IUPAC Name |

4-nitrothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-2-5-1-4(3-10-5)7(8)9/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXABDNAYUIKCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304314 | |

| Record name | 4-Nitro-2-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrothiophene-2-carbonitrile | |

CAS RN |

42137-24-6 | |

| Record name | 4-Nitro-2-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42137-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)

![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)